2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol
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Overview
Description
2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This compound is characterized by the presence of a thiolane ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol typically involves the reaction of thiolane derivatives with appropriate amines and alcohols under controlled conditions. One common method includes the combination of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The thiolane ring may also play a role in its biological activity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the thiolane ring.
1-Amino-3-methoxypropan-2-ol: Contains a methoxy group instead of a thiolane ring.
6-Amino-2-hydroxymethyl hexan-1-ol: Longer carbon chain and different functional groups.
Uniqueness
2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C8H17NOS |
---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
2-methyl-1-(thiolan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C8H17NOS/c1-8(2,10)6-9-7-3-4-11-5-7/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
BYZDKNSLOMPPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCSC1)O |
Origin of Product |
United States |
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